
Furan-3-methanol-d2 CAS number and
molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Furan-3-methanol-d2

Cat. No.: B562246 Get Quote

Technical Guide: Furan-3-methanol-d2
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Furan-3-methanol-d2, a

deuterated analog of Furan-3-methanol. This document collates its fundamental chemical

properties, discusses its principal applications in scientific research and drug development, and

outlines a general experimental workflow for its use.

Core Compound Data
Furan-3-methanol-d2 is a stable isotope-labeled version of Furan-3-methanol, where two

hydrogen atoms on the methanol group are replaced with deuterium. This isotopic substitution

is key to its utility in various advanced research applications.

Property Value

CAS Number 1216686-59-7

Molecular Formula C₅H₄D₂O₂

Molecular Weight 100.11 g/mol

Appearance Colorless to light yellow liquid

Parent Compound Furan-3-methanol (CAS: 4412-91-3)
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Introduction to Deuteration in Research
Deuterium labeling is a critical technique in modern chemical and biomedical research. The

substitution of hydrogen with its heavier isotope, deuterium, imparts subtle but measurable

changes to the physical properties of a molecule without significantly altering its chemical

reactivity. This "isotopic effect" is leveraged in several ways:

Metabolic and Pharmacokinetic Studies: Deuterated compounds are invaluable for tracing

the metabolic fate of molecules within a biological system. The deuterium label acts as a

silent reporter, allowing researchers to track absorption, distribution, metabolism, and

excretion (ADME) pathways of a drug candidate or its parent molecule.

Kinetic Isotope Effect (KIE): The cleavage of a carbon-deuterium bond is slower than that of

a carbon-hydrogen bond. This kinetic isotope effect can be exploited to slow down specific

metabolic pathways, potentially improving the pharmacokinetic profile of a drug by increasing

its metabolic stability.

Analytical Standards: Deuterated compounds are widely used as internal standards in mass

spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. Their distinct

mass and NMR signals allow for precise quantification of the non-deuterated analyte in

complex biological matrices.

Applications of Furan-3-methanol-d2
While specific published research on Furan-3-methanol-d2 is limited, its applications can be

inferred from the known utility of its parent compound, Furan-3-methanol, and the general

principles of deuterium labeling. Furan-3-methanol is a versatile building block in organic

synthesis, used in the creation of a wide array of more complex molecules, including

pharmaceuticals. For instance, the furan moiety is a structural component of various

biologically active compounds.

The primary application of Furan-3-methanol-d2 is as a labeled building block in the synthesis

of deuterated derivatives of biologically active target molecules for research purposes.

Logical Synthesis and Application Workflow
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The following diagram illustrates the logical workflow from Furan-3-methanol-d2 to its potential

application in drug discovery and development.

Logical Workflow for Furan-3-methanol-d2 Application
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Caption: Workflow from labeled starting material to research applications.
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The specific experimental protocol for using Furan-3-methanol-d2 will be highly dependent on

the target molecule being synthesized and the research question being addressed. However, a

general methodological framework can be described.

General Protocol for Use in Metabolic Studies
Synthesis of the Deuterated Target Molecule:

Design a synthetic route where Furan-3-methanol-d2 can be efficiently incorporated as a

precursor to the final molecule of interest.

Standard organic synthesis techniques (e.g., protection/deprotection, coupling reactions,

purification) are employed.

Confirm the successful incorporation and position of the deuterium label using NMR

spectroscopy and mass spectrometry.

In Vitro or In Vivo Administration:

For in vitro studies, the deuterated compound is incubated with relevant biological systems

(e.g., liver microsomes, cell cultures).

For in vivo studies, the compound is administered to a test subject (e.g., rodent model) via

an appropriate route (e.g., oral gavage, intravenous injection).

Sample Collection:

Collect biological samples (e.g., plasma, urine, feces, tissue homogenates) at

predetermined time points.

Sample Preparation:

Extract the parent compound and its potential metabolites from the biological matrix. This

often involves protein precipitation followed by liquid-liquid extraction or solid-phase

extraction.

LC-MS/MS Analysis:
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Analyze the extracts using Liquid Chromatography-Tandem Mass Spectrometry (LC-

MS/MS).

The mass spectrometer is set to detect the mass of the deuterated parent compound and

its expected metabolites. The deuterium label allows for clear differentiation from

endogenous compounds.

Quantify the concentration of the parent compound and its metabolites over time to

determine pharmacokinetic parameters.

General Experimental Workflow Diagram
The following diagram outlines a typical experimental workflow for a metabolic study using a

compound synthesized from Furan-3-methanol-d2.
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General Experimental Workflow for Metabolic Studies
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To cite this document: BenchChem. [Furan-3-methanol-d2 CAS number and molecular
weight]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b562246#furan-3-methanol-d2-cas-number-and-
molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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